
4-Bromo-5-(pyridin-3-yl)oxazole
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Overview
Description
4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both a bromine atom and a pyridine ring attached to an oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyridine with an oxazole precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound with bromine and pyridine functionalities attached to an oxazole ring. The oxazole ring consists of one oxygen and one nitrogen atom, with bromine at the 4-position and a pyridine group at the 5-position. This compound is of interest for applications in medicinal chemistry and material science.
Applications
- Pharmaceuticals Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer applications.
- Material Science The compound may be used in the development of new materials.
Chemical behavior
The chemical behavior of this compound can be characterized by several types of reactions:
- Reactions at the bromine atom, such as nucleophilic substitution or Grignard reagent formation.
- Reactions at the pyridine nitrogen, such as quaternization or N-oxidation.
- Cycloaddition reactions involving the oxazole ring.
Interaction studies
Interaction studies involving this compound would typically focus on:
- Binding affinities to target proteins.
- Effects on enzyme activity.
- Cellular uptake and distribution.
These studies are crucial for elucidating the therapeutic potential of this compound and optimizing its efficacy and safety profiles.
Oxazoles in research
Mechanism of Action
The mechanism of action of 4-Bromo-5-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(pyridin-2-yl)oxazole
- 4-Bromo-5-(pyridin-4-yl)oxazole
- 5-(Pyridin-3-yl)oxazole
Uniqueness
4-Bromo-5-(pyridin-3-yl)oxazole is unique due to the specific positioning of the bromine atom and the pyridine ring, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-5-(pyridin-3-yl)oxazole, and what critical parameters influence yield and purity?
Methodological Answer: The compound is synthesized via van Leusen's oxazole synthesis , which involves reacting 3-pyridinecarboxaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction, the mixture is extracted with methyl tert-butyl ether, washed with water and brine, dried over Na₂SO₄, and purified via rotary evaporation. Key parameters include:
- Aldehyde reactivity : Electron-deficient aldehydes may require extended reaction times.
- Stoichiometry : Equimolar ratios of aldehyde, TosMIC, and K₂CO₃ are critical to avoid side products.
- Purification : Residual methanol removal and multiple ether extractions improve purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–9.0 ppm) and oxazole carbons (δ 140–160 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 225.99 for C₈H₅BrN₂O).
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves halogen bonding interactions. For example, Br···N halogen bonds in cocrystals with perfluorinated iodobenzenes can be analyzed for bond lengths (typically 2.8–3.1 Å) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators, and safety goggles to avoid skin/eye contact (GHS H315/H319).
- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (H335).
- Waste Disposal : Neutralize acidic/basic residues before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design cocrystallization experiments to study halogen bonding interactions involving the bromine substituent?
Methodological Answer:
- Cocrystallization Partners : Use perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) as halogen bond donors.
- Solvent Selection : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to balance solubility and crystallization kinetics.
- Crystallographic Analysis : Refine structures using SHELXL, focusing on Br···N distances (target <3.3 Å) and angles (170–180°). Compare with electrostatic potential maps to rank acceptor strengths .
Q. What computational approaches predict the reactivity of the oxazole ring in cross-coupling reactions?
Methodological Answer:
- Electrostatic Potential (ESP) Mapping : Calculate ESP surfaces (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites. The oxazole C4 position often shows higher electron density, favoring Suzuki-Miyaura coupling.
- DFT Studies : Simulate transition states for bromine substitution reactions. For example, Pd-catalyzed couplings may require chelating ligands (e.g., XPhos) to stabilize intermediates .
Q. How should researchers address contradictions in biological activity data across studies (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), compound purity (HPLC ≥95%), and solvent (DMSO concentration ≤0.1%).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation.
- Structural Analog Comparison : Synthesize derivatives (e.g., 5-(thiophen-3-yl)oxazole) to isolate structure-activity relationships (SAR) .
Q. Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s luminescence properties in crystallographic studies?
Methodological Answer:
- Sample Purity : Verify via elemental analysis (C, H, N within ±0.4% of theoretical values). Impurities like unreacted aldehyde can quench luminescence.
- Crystal Packing Analysis : Use Mercury software to compare π-π stacking distances. Luminescence often correlates with shorter interplanar distances (<4.0 Å).
- Environmental Factors : Test under inert atmospheres (N₂ glovebox) to rule out oxygen-induced quenching .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
RYXUMYUISMKQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CO2)Br |
Origin of Product |
United States |
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